molecular formula C9H6FN3 B571022 2-(Cyanomethyl)-5-fluorobenzimidazole CAS No. 115201-20-2

2-(Cyanomethyl)-5-fluorobenzimidazole

Cat. No.: B571022
CAS No.: 115201-20-2
M. Wt: 175.166
InChI Key: YWFLAMGQWYAIFX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-fluorobenzimidazole (CAS 115201-20-2) is a high-purity fluorinated benzimidazole derivative supplied as a solid and recommended for storage at 2-8°C in a light-proof container under an inert gas . This compound serves as a versatile and key intermediate in the synthesis of fluorinated benzimidazole derivatives that exhibit significant biological activity in pharmaceutical research . It is particularly valuable in the development of antiparasitic and antiviral agents , where its structure is known to enhance metabolic stability and improve binding affinity to biological targets . The incorporation of a fluorine atom into the benzimidazole core is a critical strategy in medicinal chemistry, as it favorably influences the lipophilicity, metabolic stability, and overall bioavailability of the resulting active compounds . Beyond pharmaceutical applications, this intermediate is also employed in agrochemical research for creating novel pesticides with improved efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLAMGQWYAIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5-fluorobenzimidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5-fluorobenzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

2-(Cyanomethyl)-5-fluorobenzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5-fluorobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons
Compound Name Substituents Molecular Weight Key Properties/Effects Reference
2-(Cyanomethyl)-5-fluorobenzimidazole 2-Cyanomethyl, 5-Fluoro ~191.18* Electron-withdrawing nitrile enhances reactivity; 5-Fluoro improves ring electronics
2-Chloro-5-fluorobenzimidazole 2-Chloro, 5-Fluoro 186.59 Chloro (stronger EWG) increases electrophilicity; similar fluorine positioning
5-Methylbenzimidazole 5-Methyl 132.16 Methyl (EDG) increases electron density; reduced polarity vs. cyanomethyl/fluoro
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 2-Chlorophenyl, 5-Methyl 257.72 Bulky chlorophenyl group enhances lipophilicity; methyl moderates steric effects
2-(4-Fluorobenzoyl)-1H-benzimidazole 4-Fluorobenzoyl 255.25 Aromatic benzoyl group increases hydrophobicity; fluorine enhances metabolic stability

*Calculated based on empirical formula (C₉H₆FN₃).

Key Observations:
  • Fluorine Positioning: Fluorine at position 5 (vs. 6 in 2-Chloro-6-fluorobenzimidazole, CAS 108662-49-3) optimizes electronic effects without steric hindrance .
  • Steric and Lipophilic Effects: Bulky substituents like chlorophenyl () or benzoyl () increase lipophilicity but may reduce solubility compared to the compact cyanomethyl group.
Key Comparisons:
  • Antibacterial Activity: Chloromethyl derivatives (e.g., 2-(chloromethyl)-5-fluoro-1H-benzimidazole, ) show efficacy against Gram-positive bacteria, while cyanomethyl may alter target specificity due to nitrile interactions .
  • Enzyme Inhibition: Triazole-thiazole hybrids () exhibit strong binding to enzymes via extended substituents, whereas the compact cyanomethyl group may favor different binding modes .

Biological Activity

2-(Cyanomethyl)-5-fluorobenzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy against various biological targets.

  • Chemical Formula : C10H8FN3
  • Molecular Weight : 189.19 g/mol
  • CAS Number : 115201-20-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in pathogens and cancer cells. The compound is believed to inhibit key enzymes involved in cellular processes, leading to:

  • Disruption of nucleotide synthesis.
  • Induction of apoptosis in cancer cells.
  • Inhibition of microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showcasing a broad spectrum of activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases, which are crucial for the apoptotic pathway.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Caspase activation
A549 (Lung Cancer)22.3DNA damage induction

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use as an antibacterial agent in clinical settings.

Case Study 2: Anticancer Properties

In a preclinical trial, the anticancer effects of this compound were assessed in mice bearing MCF-7 tumors. The treated group showed a marked decrease in tumor volume compared to controls, with minimal side effects observed. This trial highlights the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyanomethyl)-5-fluorobenzimidazole, and how are intermediates characterized?

  • The synthesis of benzimidazole derivatives often involves multi-step reactions. For example, intermediates like 2-(cyanomethyl)benzyl alcohol can be synthesized by reducing 2-(cyanomethyl)benzoic acid using NaBH₄ and I₂ in tetrahydrofuran (THF) . Subsequent cyclization with NaN₃ and triethylamine (TEA) in hot N-methylpyrrolidinone yields tetrazole derivatives. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm structural integrity and purity .

Q. How is the purity and structural identity of this compound validated in experimental settings?

  • Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on spectral

  • ¹H/¹³C NMR : Identifies proton and carbon environments (e.g., fluorobenzene ring protons resonate at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyanomethyl group) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .

Q. What are the primary biological or pharmacological applications of this compound derivatives in academic research?

  • Benzimidazole scaffolds are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, fluorinated benzimidazoles are studied as α-glucosidase inhibitors due to their structural resemblance to cofactors in carbohydrate metabolism . Biological screening often involves in vitro enzyme assays (e.g., α-glucosidase inhibition at IC₅₀ values < 50 μM) and cell-based cytotoxicity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Optimization may include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in benzimidazole formation .
  • Temperature control : Elevated temperatures (80–120°C) accelerate ring-closure reactions but may require inert atmospheres to prevent oxidation .
    • Design of Experiment (DoE) methodologies can systematically evaluate variables like solvent polarity, catalyst loading, and reaction time .

Q. How can contradictory spectral or biological activity data for this compound derivatives be resolved?

  • Contradictions may arise from:

  • Stereochemical variations : Use X-ray crystallography to confirm absolute configuration .
  • Impurity interference : Re-purify compounds via column chromatography or recrystallization.
  • Assay variability : Validate biological results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives with target enzymes?

  • Molecular docking (e.g., AutoDock Vina) predicts binding poses by simulating interactions between the compound and enzyme active sites. For example, fluorobenzimidazoles may form hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase) .
  • Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .

Q. How can structural modifications of this compound enhance its stability or bioavailability?

  • Bioisosteric replacement : Substitute the cyanomethyl group with carboxamide or sulfonamide to improve solubility .
  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance membrane permeability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Methodological Resources

  • Spectral databases : PubChem and EPA DSSTox provide reference spectra for structural validation .
  • Synthetic protocols : Peer-reviewed journals (e.g., Journal of Medicinal Chemistry) detail reaction optimization for benzimidazoles .
  • Computational tools : Schrödinger Suite and Gaussian 16 enable docking and DFT studies .

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